molecular formula C4H6ClN3O2S B13251079 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B13251079
M. Wt: 195.63 g/mol
InChI Key: ZDLHHERBJCGVNM-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound that features an imidazole ring substituted with a chlorine atom at the 2-position, a methyl group at the 1-position, and a sulfonamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide typically involves the chlorination of 1-methylimidazole followed by sulfonation. One common method includes:

    Chlorination: 1-Methylimidazole is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 2-position.

    Sulfonation: The chlorinated product is then treated with a sulfonating agent like chlorosulfonic acid (HSO₃Cl) to introduce the sulfonamide group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially forming sulfonic acids or sulfinamides.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.

Major Products:

    Substitution: Formation of 2-azido-1-methyl-1H-imidazole-4-sulfonamide or 2-thio-1-methyl-1H-imidazole-4-sulfonamide.

    Oxidation: Formation of 2-chloro-1-methyl-1H-imidazole-4-sulfonic acid.

    Coupling: Formation of biaryl imidazole derivatives.

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the chlorine and methyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the chlorine and sulfonamide groups, making it less reactive and less versatile in chemical synthesis.

    2-Chloro-1H-imidazole: Lacks the methyl and sulfonamide groups, limiting its applications in medicinal chemistry.

    4-Sulfonamidoimidazole: Lacks the chlorine and methyl groups, affecting its chemical reactivity and biological activity.

Uniqueness: 2-Chloro-1-methyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H6ClN3O2S

Molecular Weight

195.63 g/mol

IUPAC Name

2-chloro-1-methylimidazole-4-sulfonamide

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10)

InChI Key

ZDLHHERBJCGVNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1Cl)S(=O)(=O)N

Origin of Product

United States

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